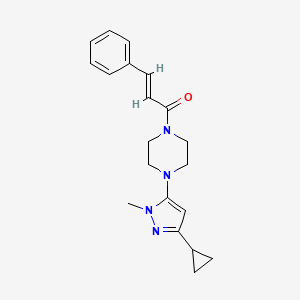

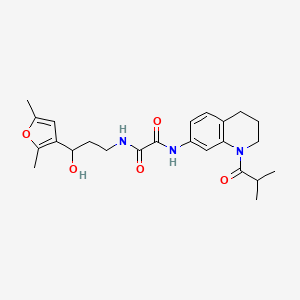

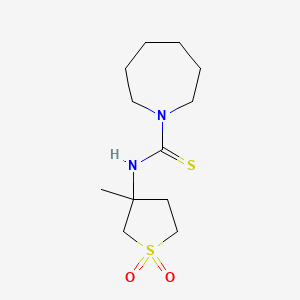

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide, also known as MBDC, is an organic compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. MBDC is a heterocyclic compound that contains both a thiadiazole and a benzodioxole ring.

Scientific Research Applications

Anticancer Potential

In a study, a series of thiazolidin-4-one analogues having a 1,3,4-oxadiazole/thiadiazol-2-yl moiety were derived and investigated for their antiproliferative potential . The cytotoxicity screening studies revealed that some analogues possessed comparable efficacy, within the IC 50 range (1 to 7 μM), when taking doxorubicin as a reference drug .

Antimicrobial Activity

The same study also evaluated the antimicrobial activity of these molecules . The results revealed that some molecules possessed potent activity against selective strains of microbes with MIC ranges of 3.58 to 8.74 µM .

Antioxidant Potential

The antioxidant evaluation was performed using the DPPH assay . The screening results revealed that one of the analogues was the most potent derivative (IC 50 = 22.3 µM) when compared with the positive control, ascorbic acid (IC 50 = 111.6 µM) .

Synthesis of New Derivatives

The compound can be used as a precursor in the synthesis of new series of 1,3,4-thiadiazole derivatives . These newly synthesized compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis .

Dyeing Performance

N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives have been synthesized by the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroaecetylchloride . This suggests that the compound could be used in the dyeing industry .

Biological Evaluation

The newly synthesized 1,3,4-thiadiazole derivatives were evaluated as antimicrobial agents . Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3S/c1-6-13-14-11(18-6)12-10(15)7-2-3-8-9(4-7)17-5-16-8/h2-4H,5H2,1H3,(H,12,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRVABPCZOGPGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2387537.png)

![1-{1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2387548.png)

![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2387550.png)

![2-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2387555.png)